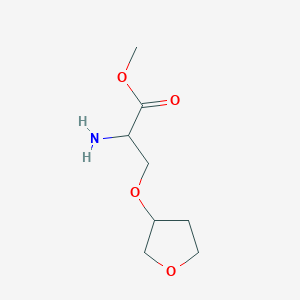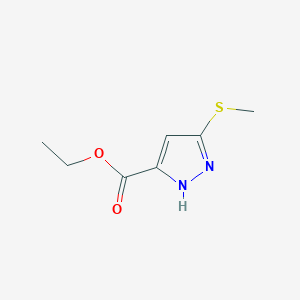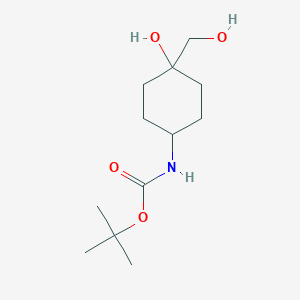
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol: is a chemical compound that features a cyclohexane ring with a Boc-protected amino group and a hydroxymethyl group in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxymethyl group. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the hydroxymethyl group or reduce other functional groups present.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by reaction with electrophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. Its versatility in chemical reactions makes it a valuable building block for drug discovery and development.
Mecanismo De Acción
The mechanism of action of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol depends on its specific application and the molecular targets it interacts with. In drug development, the compound may act by binding to specific receptors or enzymes, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparación Con Compuestos Similares
- trans-4-(Boc-amino)cyclohexylamine
- trans-4-(Boc-amino)cyclohexanemethylamine
- trans-4-(Boc-amino)cyclohexaneacetic acid
Comparison: Compared to these similar compounds, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is unique due to the presence of the hydroxymethyl group, which adds an additional functional handle for chemical modifications. This makes it more versatile in synthetic applications and potentially more useful in drug development, where multiple functional groups can enhance binding affinity and specificity to biological targets.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9-4-6-12(16,8-14)7-5-9/h9,14,16H,4-8H2,1-3H3,(H,13,15) |
Clave InChI |
JZYNITPCMNQLGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



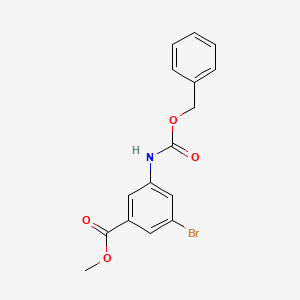
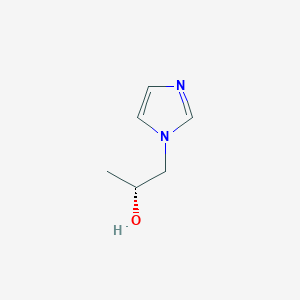
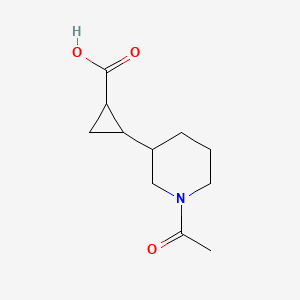
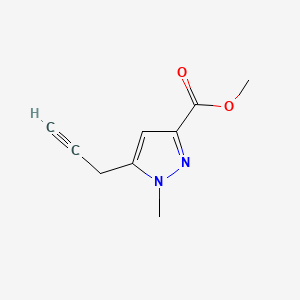
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
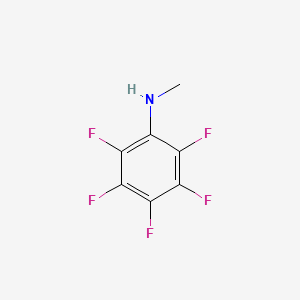
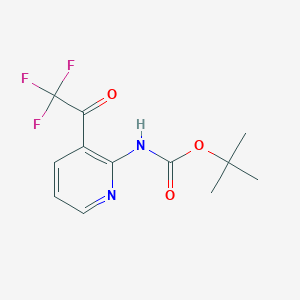
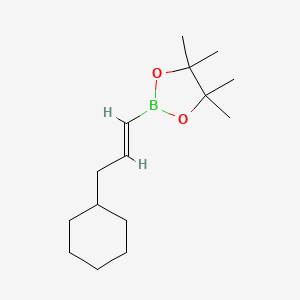
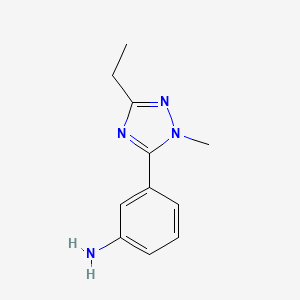
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)

